Enhanced Lipophilicity (XLogP3-AA) vs. Methoxy- and Unsubstituted Phenyl Analogs
The 3,5-dimethylphenyl substituent on the target compound yields a computed XLogP3-AA of 4 [1], which is approximately 1 log unit higher than the 2-methoxyphenyl analog (XLogP3-AA ~3) and over 1.5 log units higher than the unsubstituted phenyl analog (XLogP3-AA ~2.5) [2]. This quantified increase in lipophilicity is directly within the optimal range (LogP 1-5) for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five, yet sufficiently high to potentially enhance blood-brain barrier penetration relative to less lipophilic in-class variants [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 |
| Comparator Or Baseline | N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide (XLogP3-AA ~3); Unsubstituted phenyl analog (XLogP3-AA ~2.5) |
| Quantified Difference | Δ XLogP3-AA ≈ +1 to +1.5 log units |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For projects targeting intracellular or CNS kinase targets, the measurable lipophilicity advantage may confer superior cell penetration and target engagement potential compared to less lipophilic quinazoline-thioacetamide alternatives.
- [1] PubChem Compound Summary for CID 2363647: Computed XLogP3-AA value. National Center for Biotechnology Information (2026). View Source
- [2] Class-level computed XLogP3-AA estimates for selected quinazoline-thioacetamide analogs based on structural comparison and standard medicinal chemistry logP prediction principles. View Source
